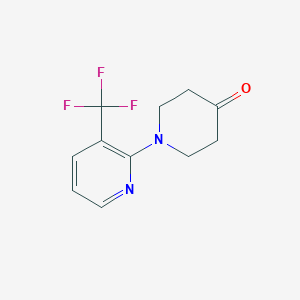

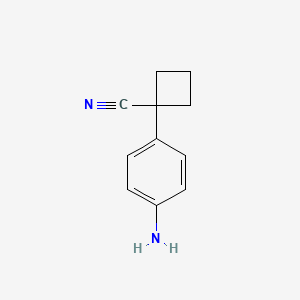

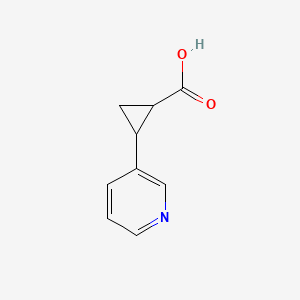

![molecular formula C12H16N2O B1323494 1-[3-(Aminomethyl)phenyl]piperidin-2-one CAS No. 444815-08-1](/img/structure/B1323494.png)

1-[3-(Aminomethyl)phenyl]piperidin-2-one

Descripción general

Descripción

The compound "1-[3-(Aminomethyl)phenyl]piperidin-2-one" is a piperidine derivative, which is a class of organic compounds containing a six-membered ring with five methylene groups and one amine group. Piperidine derivatives are of significant interest due to their presence in various biologically active molecules and potential use in medicinal chemistry.

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. For instance, the asymmetric synthesis of 2-(1-aminoalkyl)piperidines is described using a cyano-phenyloxazolopiperidine compound, which upon reduction and hydrogenolysis, leads to the formation of diamines . Another method involves the Michael addition of secondary amine to an α, β-unsaturated carbonyl compound, resulting in compounds like 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one . Additionally, a three-component synthesis approach is used to create novel pyridine derivatives involving malononitrile, an aldehyde, and piperidine .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex and is often studied using spectroscopic methods and X-ray crystallography. For example, the crystal structure of novel piperidine derivatives has been determined, revealing interactions such as C-H…O, C-C…Cl, and C-H…C . Conformational analysis and the study of three-dimensional structures of piperidine isomers have been conducted using NMR spectroscopy, providing insights into the orientation of substituents within the piperidine ring .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including conjugate addition, substitution, and catalytic hydrogenation. For instance, the synthesis of biologically active N-substituted acetamide derivatives involves the substitution at the nitrogen atom with different electrophiles . The reaction of methyl phenylphosphinylacetic acid with paraformaldehyde and alcohols, catalyzed by piperidine, leads to the formation of 2-aminoethylphenylphosphinic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The crystal structures of certain derivatives show different angles of inclination between the piperidine ring and substituent groups, affecting their physical properties . Theoretical calculations, such as density functional theory (DFT), are used to predict properties like hyperpolarizability, molecular electrostatic potential, and vibrational analysis, which correlate well with experimental data . Additionally, the stability of molecules can be analyzed using natural bond orbital analysis, and local reactivity descriptors can indicate chemically reactive sites within the molecule .

Aplicaciones Científicas De Investigación

Synthesis and Chemistry

- 1-[3-(Aminomethyl)phenyl]piperidin-2-one and similar compounds have been synthesized for various purposes, including the creation of phosphinic acids through reactions involving paraformaldehyde and primary or secondary alcohols (H. Krawczyk, 1996).

- Research has been conducted on the synthesis and spectral analysis of derivatives, highlighting their potential in biological applications, particularly in enzyme inhibition studies (H. Khalid et al., 2016).

Biological and Medicinal Applications

- Derivatives of 1-[3-(Aminomethyl)phenyl]piperidin-2-one have been evaluated for their anti-neoplastic activity, demonstrating significant potential in cancer treatment models (K. Arul & A. Smith, 2016).

- Some studies have focused on understanding the inhibition of adenosine deaminase by similar compounds, contributing to our knowledge of purine metabolism (Н. К. Гаспарян et al., 2007).

Industrial and Material Science Applications

- Piperidine derivatives, including those similar to 1-[3-(Aminomethyl)phenyl]piperidin-2-one, have been studied for their corrosion inhibition properties on mild steel, demonstrating significant industrial applications (C. Verma et al., 2016).

- Additionally, these compounds have been synthesized and evaluated for their antibacterial activity, suggesting their potential in the development of new antibacterial agents (Ram C.Merugu et al., 2010).

Direcciones Futuras

Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines are also being explored .

Propiedades

IUPAC Name |

1-[3-(aminomethyl)phenyl]piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-9-10-4-3-5-11(8-10)14-7-2-1-6-12(14)15/h3-5,8H,1-2,6-7,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYERCEJLGNFGOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(Aminomethyl)phenyl]piperidin-2-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

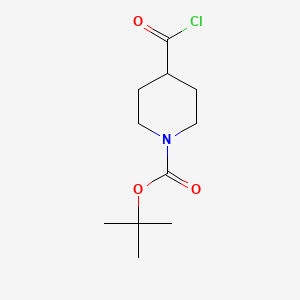

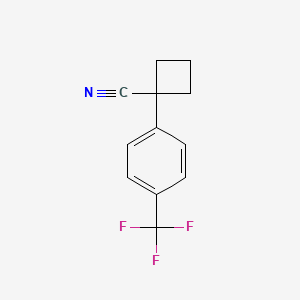

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B1323412.png)

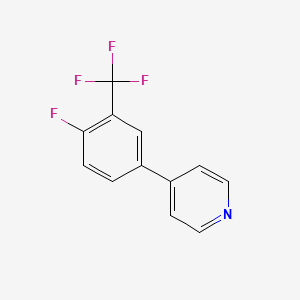

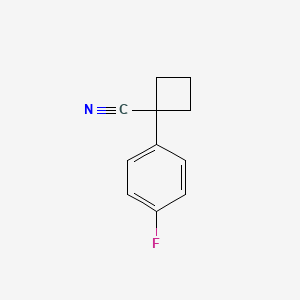

![1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone](/img/structure/B1323421.png)

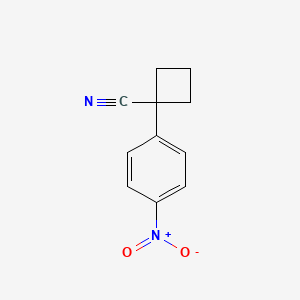

![tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1323422.png)